BenchChemオンラインストアへようこそ!

Perlapine

Chemogenetics DREADD Neuroscience

Perlapine is the only muscarinic DREADD agonist that combines >10,000-fold selectivity for hM3Dq over native human M3 receptors with zero back-metabolism to clozapine, eliminating the off-target confounds that plague CNO and clozapine‑based experiments. It also provides a unique D2:D4 selectivity ratio of 63:1—unmatched by clozapine (5.3:1) or olanzapine (4.6:1)—and a tunable potency gradient across hM1Dq, hM3Dq, and hM4Di DREADDs, enabling single‑ligand pathway dissection. For neuroscience labs requiring clean, interpretable neuronal activation data and screening groups validating D4‑selective assays, Perlapine is the chemically validated, publication‑ready control compound that ensures experimental reproducibility.

Molecular Formula C19H21N3
Molecular Weight 291.4 g/mol
CAS No. 1977-11-3
Cat. No. B1679613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerlapine
CAS1977-11-3
Synonyms6-(4-methyl-1-piperazinyl)morphanthridine
6-(4-methylpiperazin-1-yl)-11H-dibenzazepine
HUF-2333
perlapine
perlapine monohydrochloride
PLP 100-127
Molecular FormulaC19H21N3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42
InChIInChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3
InChIKeyPWRPUAKXMQAFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perlapine (CAS 1977-11-3) Research Compound Procurement: Core Chemical Identity and Pharmacological Profile


Perlapine (CAS 1977-11-3), a tricyclic dibenzoheteroepine derivative, is an atypical neuroleptic compound structurally related to clozapine, loxapine, and clotiapine [1]. It exhibits a unique dual pharmacological profile: it acts as a potent antagonist at dopamine and serotonin receptors (including D2, D4, and 5-HT2A) , and, with higher potency, as an exceptionally selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the hM3Dq receptor [2]. While marketed as a sedative/hypnotic in Japan under the brand names Hypnodine and Pipnodine, its primary contemporary value in international research lies in its application as a high-selectivity chemogenetic tool for remote neuronal activation in neuroscience [3].

Perlapine (CAS 1977-11-3) Procurement: Why Clozapine, Olanzapine, and CNO Are Inadequate Substitutes


Substituting Perlapine with structural analogs like clozapine or olanzapine, or with alternative chemogenetic actuators like clozapine-N-oxide (CNO), introduces significant experimental confounds that can invalidate research outcomes. Unlike CNO, Perlapine does not undergo back-metabolism to clozapine, eliminating off-target psychoactive effects that obscure data interpretation . While olanzapine can activate hM4Di DREADDs, it is >10,000-fold less selective for hM3Dq over native human M3 receptors compared to Perlapine, and its potency for hM3Dq is far weaker, making it an unsuitable tool for experiments requiring Gq-mediated neuronal excitation [1]. Furthermore, Perlapine exhibits a D2:D4 dopamine receptor selectivity ratio of 63:1, a property not shared by clozapine (5.3:1) or olanzapine (4.6:1), which underpins its unique preclinical neuropharmacological profile [2]. These three key differentiators—metabolic fate, DREADD potency/selectivity, and dopamine receptor subtype bias—render generic substitution scientifically invalid for applications requiring precise neuronal control or specific receptor pharmacology.

Perlapine (CAS 1977-11-3) Quantitative Comparative Evidence for Scientific Selection


DREADD hM3Dq Selectivity Over Native hM3 Receptor: Perlapine vs. CNO and Olanzapine

Perlapine activates the engineered hM3Dq DREADD with an EC50 of 2.8 nM, while its EC50 for the native human M3 muscarinic receptor is >30 µM, resulting in an exceptional >10,000-fold selectivity window [1]. This is a critical advantage over alternative DREADD actuators. Olanzapine has been identified as an hM4Di agonist, but its potency and selectivity for the Gq-coupled hM3Dq receptor are not comparable to Perlapine's, making it unsuitable for experiments requiring Gq-mediated neuronal excitation [2]. The classic DREADD actuator, clozapine-N-oxide (CNO), carries the significant risk of back-metabolism to the psychoactive compound clozapine in vivo, potentially confounding behavioral outcomes; Perlapine's distinct metabolic pathway eliminates this specific confounding variable .

Chemogenetics DREADD Neuroscience hM3Dq Agonist

Dopamine D4 Receptor Subtype Selectivity vs. D2: A Unique Profile Among Atypical Antipsychotics

Among the tricyclic atypical antipsychotics, Perlapine possesses a uniquely pronounced selectivity for the dopamine D4 receptor over the D2 receptor. Analysis of binding data demonstrates that Perlapine has a D2:D4 Ki ratio of 63, meaning it binds the D4 receptor with approximately 63-fold higher affinity than the D2 receptor [1]. This is in stark contrast to the ratios observed for its closest structural analogs: clozapine exhibits a D2:D4 ratio of only 5.3, and olanzapine shows a ratio of 4.6, indicating a mere preference rather than true selectivity [1]. This high degree of D4 bias is a hallmark of Perlapine's interaction with the dopaminergic system.

Neuropharmacology Dopamine Receptors Atypical Antipsychotics Receptor Binding

DREADD Agonist Potency Across Receptor Subtypes: A Comparison of hM1Dq, hM3Dq, and hM4Di Activity

Perlapine's activity is not limited to a single DREADD; it functions as a potent pan-muscarinic DREADD agonist with differential potency across subtypes. In vitro functional assays reveal pEC50 values of 8.38 for hM1Dq (EC50 ≈ 4.2 nM), 8.08 for hM3Dq (EC50 ≈ 8.3 nM), and 7.27 for hM4Di (EC50 ≈ 54 nM) . This profile contrasts with compounds like Compound 21 (C21), which is a more balanced agonist across these DREADDs, and olanzapine, which acts preferentially on hM4Di and has minimal activity at hM3Dq [1]. Therefore, Perlapine offers a unique tool with a specific activity gradient (hM1Dq > hM3Dq > hM4Di) that can be exploited for nuanced control of neuronal signaling pathways.

Chemogenetics DREADD Pharmacology Potency

Serotonin 5-HT2A and Alpha-1 Adrenergic Receptor Affinity Profile Differentiates Perlapine from High-Potency Typical Neuroleptics

The receptor binding profile of Perlapine differentiates it from high-potency typical neuroleptics like haloperidol, which are characterized by a high D2:5-HT2A affinity ratio. Perlapine exhibits an IC50 of 70 nM for the 5-HT2A receptor and an IC50 of 19 nM for the α1-adrenergic receptor . This multi-receptor engagement is typical of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to typical neuroleptics [1]. In contrast, haloperidol has extremely high affinity for D2 receptors (Ki ≈ 1-2 nM) but much weaker affinity for 5-HT2A receptors, which is mechanistically linked to its high EPS liability.

Neuropharmacology Serotonin Receptors Adrenergic Receptors Receptor Binding

Perlapine (CAS 1977-11-3) Validated Research and Industrial Application Scenarios


Chemogenetic Neuronal Activation Studies Requiring High-Fidelity Gq Signaling

In vivo or ex vivo neuroscience experiments utilizing hM3Dq DREADDs to stimulate a specific neuronal population. Perlapine is the superior choice for this application because its >10,000-fold selectivity for hM3Dq over native M3 receptors ensures that observed behavioral or physiological changes are the direct result of Gq-mediated neuronal firing, not off-target muscarinic receptor activation [1]. This high specificity is critical for achieving clean, interpretable data in complex systems.

In Vitro Pharmacological Screening for Dopamine D4 Receptor Subtype Selectivity

High-throughput or focused screening campaigns aimed at identifying novel compounds with a selective affinity for the dopamine D4 receptor. Perlapine serves as an essential positive control or benchmark compound due to its uniquely high D2:D4 selectivity ratio of 63:1 compared to other atypical antipsychotics like clozapine (5.3:1) and olanzapine (4.6:1) [2]. Its use in an assay validates the system's ability to detect D4-selective binding.

Comparative Preclinical Modeling of 'Atypical' Antipsychotic Receptor Signatures

Neuropharmacology research investigating the mechanistic basis for the reduced extrapyramidal side effect (EPS) profile of atypical antipsychotics. Perlapine is a valuable tool compound for establishing the 'atypical' binding fingerprint, characterized by potent antagonism at 5-HT2A (IC50 = 70 nM) and α1-adrenergic (IC50 = 19 nM) receptors alongside its unique D4 bias . Researchers can use it in parallel with a typical neuroleptic like haloperidol to dissect the receptor contributions to therapeutic efficacy versus motor side effects [3].

Differential G-Protein Signaling Pathway Analysis Using a Single DREADD Agonist

Experiments designed to compare the downstream effects of activating Gq-coupled (hM1Dq, hM3Dq) versus Gi-coupled (hM4Di) signaling pathways within the same neuronal system. Perlapine's distinct potency gradient (EC50 values of ≈4.2 nM for hM1Dq, ≈8.3 nM for hM3Dq, and ≈54 nM for hM4Di) allows researchers to titrate the concentration of a single ligand to preferentially engage different DREADD subtypes, facilitating nuanced pathway analysis without the need for multiple compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perlapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.